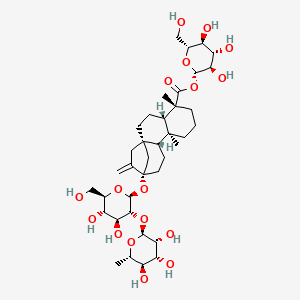
1-Benzyl-3-(methylamino)pyrrolidine-2,5-dione
Übersicht
Beschreibung
“1-Benzyl-3-(methylamino)pyrrolidine-2,5-dione” is a chemical compound with the molecular formula C12H18N2 . It is also known by its IUPAC name N-[(3R)-1-benzyl-3-pyrrolidinyl]-N-methylamine .
Molecular Structure Analysis
The molecular weight of “1-Benzyl-3-(methylamino)pyrrolidine-2,5-dione” is 190.29 . Its InChI code is 1S/C12H18N2/c1-13-12-7-8-14(10-12)9-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3/t12-/m1/s1 .
Physical And Chemical Properties Analysis
“1-Benzyl-3-(methylamino)pyrrolidine-2,5-dione” is a liquid at 20 degrees Celsius . It has a boiling point of 107 °C/2.3 mmHg and a flash point of 106 °C . Its specific gravity is 0.99 .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
1-Benzyl-3-(methylamino)pyrrolidine-2,5-dione and its derivatives have been explored in various synthetic and structural analyses within the realm of organic chemistry. One such study involves the synthesis and characterization of novel derivatives of pyrrolidine-2,5-dione, where researchers synthesized a series of compounds and determined their structures through X-ray crystallography, showcasing their potential in the development of new chemical entities (Hong-Shui Lv et al., 2013). Another study focused on the stereoselective synthesis of a key intermediate used in the preparation of fluoroquinolone antibiotics, highlighting the application of 1-Benzyl-3-(methylamino)pyrrolidine-2,5-dione in the synthesis of compounds with potential pharmaceutical applications (M. Lall et al., 2012).
Reaction Mechanisms and Applications
Research has also delved into the reaction mechanisms involving derivatives of 1-Benzyl-3-(methylamino)pyrrolidine-2,5-dione. For instance, a study investigated the reaction of 1-methyl-3-methylaminopyrrole-2,5-dione with hydrogen chloride, leading to different products based on the reaction conditions, which could have implications for the synthesis of novel organic compounds (S. Chepyshev et al., 2009). Another significant application is in the field of medicinal chemistry, where N-Mannich bases derived from pyrrolidine-2,5-dione showed anticonvulsant properties, suggesting their potential as therapeutic agents (Sabina Rybka et al., 2016).
Novel Compound Synthesis
Further explorations in the synthesis of novel compounds involve the unexpected formation of 3-(1-Ethylamino-ethylidene)-1-methyl-pyrrolidine-2,4-dione during a multi-step synthesis, which exhibited moderate antibacterial activity, illustrating the potential of such compounds in antibacterial research (P. Angelov et al., 2023).
Safety And Hazards
This compound is classified as dangerous, as it can cause severe skin burns and eye damage . Precautionary measures include wearing protective gloves, clothing, and eye/face protection, and washing thoroughly after handling . If swallowed, it’s advised to rinse the mouth and not induce vomiting . If inhaled, the person should be removed to fresh air and kept comfortable for breathing .
Eigenschaften
IUPAC Name |
1-benzyl-3-(methylamino)pyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-13-10-7-11(15)14(12(10)16)8-9-5-3-2-4-6-9/h2-6,10,13H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNIRQMVWKWRPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CC(=O)N(C1=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-(methylamino)pyrrolidine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-Chloro-6-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1457810.png)
![1-Oxa-7-azaspiro[4.5]decane hydrochloride](/img/structure/B1457811.png)



![3-[(2,6-Dichlorophenyl)sulfanyl]pyrrolidine hydrochloride](/img/structure/B1457818.png)


![Methyl 3-(8-azabicyclo[3.2.1]octan-3-ylsulfanyl)propanoate hydrochloride](/img/structure/B1457821.png)
